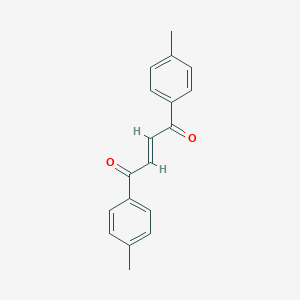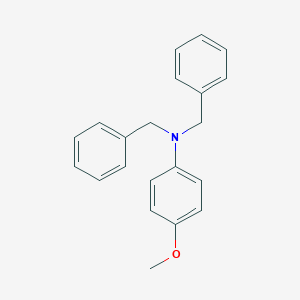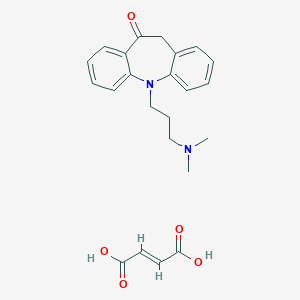
Ketipramine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketipramine fumarate is a chemical compound that belongs to the class of tricyclic antidepressants. It was first synthesized in the 1970s and has been studied for its potential use in treating depression and other mental health disorders. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of ketipramine fumarate is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. This may help to improve mood and reduce symptoms of depression.
Effets Biochimiques Et Physiologiques
Ketipramine fumarate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Ketipramine fumarate has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Ketipramine fumarate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in some cases, which makes it a potentially useful tool for researchers. However, there are also limitations to its use, such as the fact that it may not be effective in all cases and that further research is needed to determine its safety and efficacy.
Orientations Futures
There are a number of future directions for research on ketipramine fumarate. One area of research could be to investigate its potential use in treating other mental health disorders, such as anxiety or bipolar disorder. Another area of research could be to investigate its potential use in laboratory experiments, such as in the study of neurotransmitter systems or the immune system. Further research is needed to fully understand the potential uses and limitations of ketipramine fumarate.
Méthodes De Synthèse
Ketipramine fumarate is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloropropionitrile with phenylmagnesium bromide to form 3-phenylpropionitrile. This is followed by the reaction of 3-phenylpropionitrile with 1,2-dibromopropane to form 3-(1,2-dibromopropyl)phenylacetonitrile. The final step involves the reaction of 3-(1,2-dibromopropyl)phenylacetonitrile with fumaric acid to form ketipramine fumarate.
Applications De Recherche Scientifique
Ketipramine fumarate has been studied for its potential use in treating depression and other mental health disorders. It has been shown to be effective in some cases, but further research is needed to determine its efficacy and safety. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Propriétés
Numéro CAS |
17243-32-2 |
|---|---|
Nom du produit |
Ketipramine fumarate |
Formule moléculaire |
C23H26N2O5 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SNTCEWHRGQNZKO-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



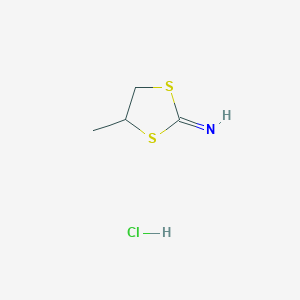
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
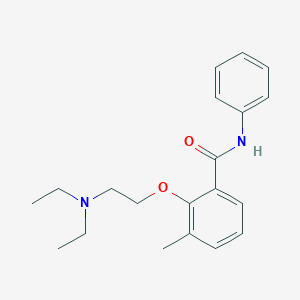
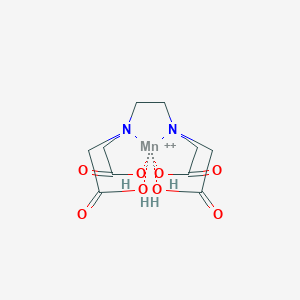
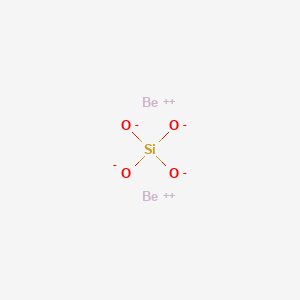
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
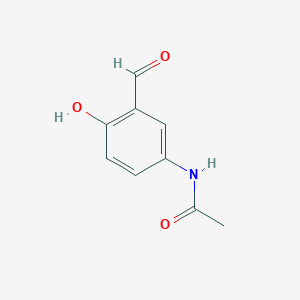
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
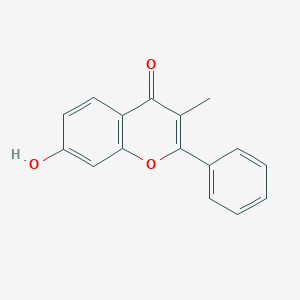
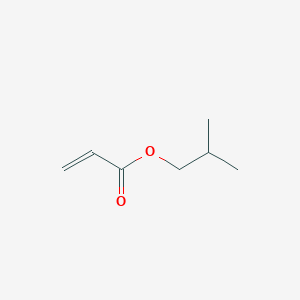
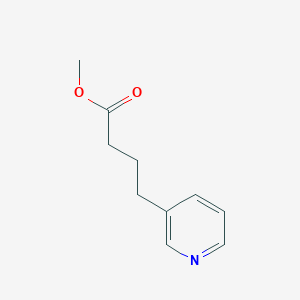
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
